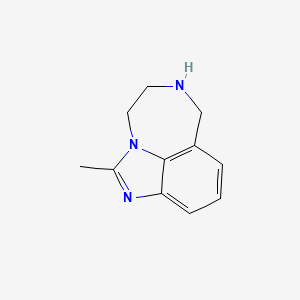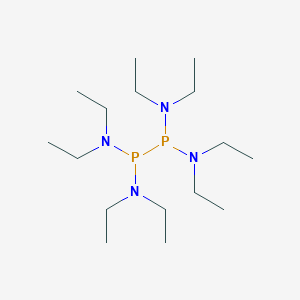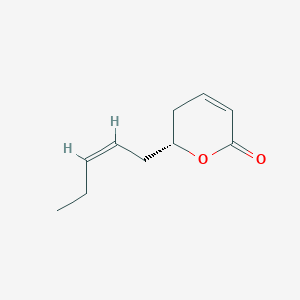
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol is a phenolic compound with a complex structure that includes a pyrrolidine ring, a hydroxyphenethyl group, and a propyl chain. Phenolic compounds are known for their diverse biological activities and are widely studied in various fields of science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-hydroxyphenethyl alcohol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to introduce the pyrrolidine ring . The final product is obtained through further functionalization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxybenzoic Acids: Compounds like gallic acid and protocatechuic acid share similar phenolic structures.
Hydroxycinnamic Acids: Compounds such as ferulic acid and caffeic acid also have phenolic hydroxyl groups and exhibit similar biological activities.
Uniqueness
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol is unique due to its specific structural features, including the pyrrolidine ring and the propyl chain, which may confer distinct biological activities and chemical reactivity compared to other phenolic compounds.
Propriétés
Numéro CAS |
27544-75-8 |
|---|---|
Formule moléculaire |
C21H27NO2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
3-[1-[2-(4-hydroxyphenyl)ethyl]-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-2-11-21(18-4-3-5-20(24)15-18)12-14-22(16-21)13-10-17-6-8-19(23)9-7-17/h3-9,15,23-24H,2,10-14,16H2,1H3 |
Clé InChI |
LRMYMYHAGWQOEO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


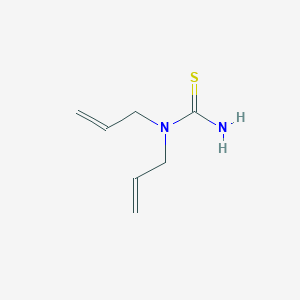
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
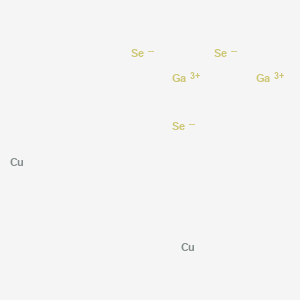
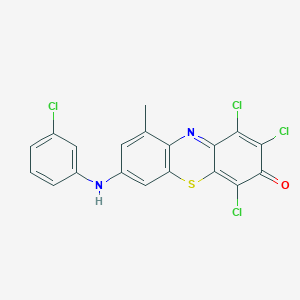

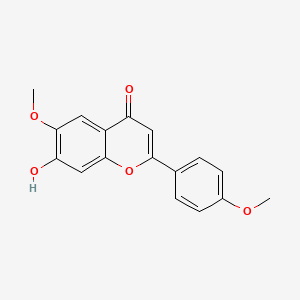
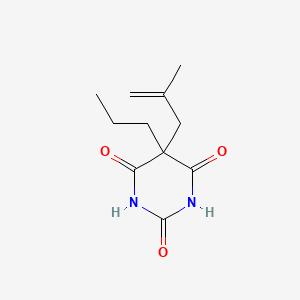

![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
